乙基腺嘌呤-9-乙酸酯

描述

Synthesis Analysis

The synthesis of Ethyl adenine-9-acetate involves intricate chemical processes aimed at forming this compound with precision. Studies have reported on the synthesis of adenine nucleosides and their analogs, showcasing methods to create ethyl adenine-9-acetate or similar compounds through various chemical reactions, including nucleoside modification and the use of protective groups in synthesis pathways (Fujii, Itaya, Mohri, & Saito, 1973).

Molecular Structure Analysis

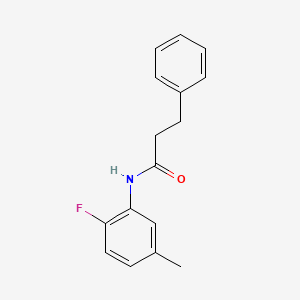

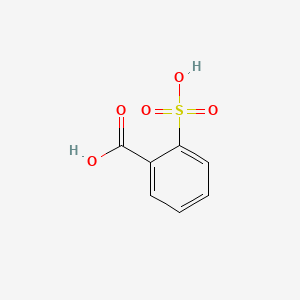

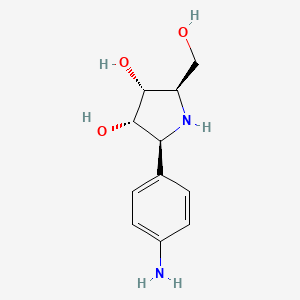

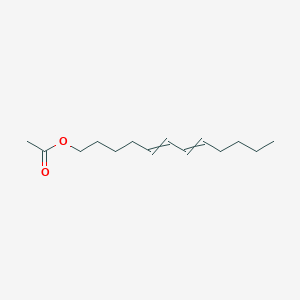

The molecular structure of Ethyl adenine-9-acetate has been extensively studied through techniques such as X-ray diffraction. The structure of the compound, including its planarity and the perpendicular arrangement of the ethyl acetate moiety to the adenine ring system, has been established, revealing insights into its stability and potential for hydrogen bonding (Flensburg & Egholm, 1994).

Chemical Reactions and Properties

Ethyl adenine-9-acetate participates in a variety of chemical reactions, showcasing its reactivity and interaction with other molecules. The study of these reactions, including hydrogen bonding patterns and interactions with other nucleic acid components, enriches our understanding of its chemical behavior and potential applications (Pedireddi, Ranganathan, & Ganesh, 2001).

Physical Properties Analysis

Investigations into the physical properties of Ethyl adenine-9-acetate, such as its crystal structure and the dynamics of its molecular conformation, contribute to our knowledge of how this compound behaves under various conditions. These studies provide a foundation for understanding its solubility, stability, and other physical characteristics that are crucial for its manipulation and use in further research (Sugino, Takeuchi, Egawa, & Konaka, 1991).

科学研究应用

晶体结构分析

- X射线衍射研究:使用X射线衍射确定了乙基9-腺嘌呤乙酸酯在122 K下的结构,揭示其乙酸乙酯部分几乎垂直于腺嘌呤环系,在氨基和腺嘌呤N原子之间形成氢键 (Flensburg & Egholm, 1994).

分子印迹和结合特性

- 分子印迹聚合物(MIP):印有乙基腺嘌呤-9-乙酸酯的聚合物的结合等温线遵循弗氏吸附等温线,表明其在计算结合参数中的效用,并表明印迹聚合物中结合位点的指数分布 (Umpleby 等,2001).

与核酸及其衍生物的相互作用

- 核酸碱基研究:研究重点在于乙基腺嘌呤-9-乙酸酯如何与核酸碱基相互作用,包括对腺嘌呤及其在各种溶剂中的衍生物的研究,突出了其在核碱基溶剂化和稳定性中的作用 (Araújo 等,2013).

生化和药物研究

- 抗病毒活性:研究了乙基腺嘌呤-9-乙酸酯类似物对病毒(特别是HIV)的影响,证明了其在抗病毒研究中的相关性 (Cherrington 等,1996).

教育应用

- 化学教学:使用乙基腺嘌呤-9-乙酸酯印迹聚合物进行教育调查,以教授聚合物化学课程中诸如分离科学、传感和催化等基本概念 (Rushton、Furmanski & Shimizu,2005).

安全和危害

Ethyl adenine-9-acetate should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contacting with skin and eye. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation, remove all sources of ignition, and evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

作用机制

Target of Action

Ethyl adenine-9-acetate is a complex compound with a molecular weight of 221.22

Action Environment

Environmental factors can significantly influence a compound’s action, efficacy, and stability. For Ethyl adenine-9-acetate, it is recommended to be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C . .

生化分析

Biochemical Properties

Ethyl adenine-9-acetate plays a significant role in biochemical reactions, particularly those involving nucleic acids. It interacts with enzymes such as DNA polymerases and RNA polymerases, which are crucial for DNA replication and transcription, respectively. The compound can also bind to proteins involved in nucleotide metabolism, influencing their activity and stability. These interactions are essential for understanding the compound’s potential therapeutic applications and its role in cellular processes .

Cellular Effects

Ethyl adenine-9-acetate has been shown to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound can alter the expression of genes involved in cell cycle regulation, apoptosis, and DNA repair. Additionally, it affects cellular metabolism by interacting with enzymes involved in nucleotide synthesis and degradation, thereby impacting the overall metabolic flux within the cell .

Molecular Mechanism

The molecular mechanism of action of ethyl adenine-9-acetate involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites, leading to changes in their activity. It can also influence gene expression by interacting with transcription factors and other regulatory proteins. These interactions result in alterations in cellular processes such as DNA replication, transcription, and repair .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of ethyl adenine-9-acetate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that ethyl adenine-9-acetate is relatively stable under standard laboratory conditions, but it can degrade over time, leading to a decrease in its efficacy. Long-term exposure to the compound can result in changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of ethyl adenine-9-acetate vary with different dosages in animal models. At low doses, the compound can have beneficial effects on cellular function and metabolism. At high doses, it can induce toxic or adverse effects, such as oxidative stress, inflammation, and apoptosis. These threshold effects are crucial for determining the safe and effective dosage range for potential therapeutic applications .

Metabolic Pathways

Ethyl adenine-9-acetate is involved in several metabolic pathways, including those related to nucleotide metabolism. The compound interacts with enzymes such as adenylate kinase and nucleoside phosphorylase, which are involved in the synthesis and degradation of nucleotides. These interactions can affect the levels of metabolites and the overall metabolic flux within the cell, influencing cellular function and homeostasis .

Transport and Distribution

The transport and distribution of ethyl adenine-9-acetate within cells and tissues are mediated by specific transporters and binding proteins. The compound can be transported across cell membranes by nucleoside transporters, which facilitate its uptake and distribution within the cell. Once inside the cell, ethyl adenine-9-acetate can bind to various proteins, influencing its localization and accumulation in specific cellular compartments .

Subcellular Localization

Ethyl adenine-9-acetate exhibits specific subcellular localization, which can affect its activity and function. The compound can be directed to particular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with DNA and nuclear proteins, influencing gene expression and DNA repair processes. Understanding the subcellular localization of ethyl adenine-9-acetate is essential for elucidating its mechanism of action and potential therapeutic applications .

属性

IUPAC Name |

ethyl 2-(6-aminopurin-9-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5O2/c1-2-16-6(15)3-14-5-13-7-8(10)11-4-12-9(7)14/h4-5H,2-3H2,1H3,(H2,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCOVDURKZQNFBE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=NC2=C(N=CN=C21)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11N5O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00350870 | |

| Record name | ETHYL ADENINE-9-ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25477-96-7 | |

| Record name | ETHYL ADENINE-9-ACETATE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00350870 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What is the significance of Ethyl adenine-9-acetate in molecular imprinting?

A: Ethyl adenine-9-acetate serves as a popular template molecule in molecular imprinting research, particularly for creating synthetic receptors. [, , ] Its structure allows for specific interactions with functional monomers during the imprinting process, leading to the formation of cavities within a polymer matrix that can selectively recognize and bind to Ethyl adenine-9-acetate even after it is removed. [, , ]

Q2: How does the choice of polymerization technique impact the binding properties of Ethyl adenine-9-acetate imprinted polymers?

A: Research indicates that utilizing "living/controlled" polymerization (LCP) instead of traditional free-radical polymerization can significantly enhance the binding affinity and loading capacity of polymers imprinted with Ethyl adenine-9-acetate. [] LCP facilitates greater control over the polymer chain growth, potentially resulting in more uniform binding sites and improved recognition capabilities. []

Q3: Can you provide an example of how manipulating the polymerization conditions can impact the performance of Ethyl adenine-9-acetate imprinted polymers?

A: Studies focusing on Methacrylic acid (MAA) as a functional monomer alongside Ethyl adenine-9-acetate highlight the impact of polymerization conditions. [] Introducing polar solvents to disrupt MAA dimerization during the imprinting process was found to affect the formation of specific binding sites, impacting the polymer's ability to recognize and bind to Ethyl adenine-9-acetate effectively. []

Q4: Beyond its use in typical molecular imprinting, how else is Ethyl adenine-9-acetate employed in research?

A: Ethyl adenine-9-acetate plays a key role in exploring conformational imprinting. [] Researchers have demonstrated its use in creating "write", "save", and "erase" receptors where the molecule's presence during a heating and cooling cycle induces a specific conformation in the receptor, which is retained even after the template is removed. [] This showcases the molecule's utility in developing dynamic and responsive molecular recognition systems.

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[2,1-b]thiazole](/img/structure/B1210989.png)

![2-(phenylmethylthio)-6,7-dihydro-5H-pyrrolo[1,2-a]imidazole](/img/structure/B1211008.png)